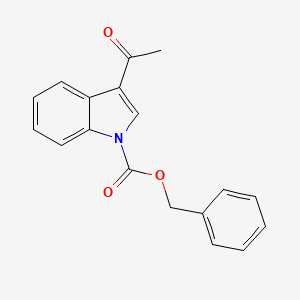

Benzyl 3-acetyl-1H-indole-1-carboxylate

Description

Significance of the Indole (B1671886) Nucleus in Organic Chemistry and Chemical Research

The indole nucleus, a bicyclic aromatic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a preeminent scaffold in organic chemistry. repec.orgthepharmajournal.com Its prevalence in nature is remarkable, forming the core of the essential amino acid tryptophan and a vast array of natural products known as indole alkaloids. nih.gov This widespread natural occurrence has made the indole ring a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological receptors with high affinity.

Consequently, indole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govthepharmajournal.com This biological significance drives extensive research into understanding and manipulating the indole core, making it a focal point for the synthesis of novel therapeutic agents and molecular probes. repec.orgthepharmajournal.com

Overview of Indole-Based Scaffolds in Synthetic Methodologies

Given their importance, indole-based scaffolds are fundamental building blocks in synthetic organic chemistry. Chemists have developed numerous strategies to construct and functionalize the indole ring system, allowing for the creation of diverse molecular architectures. These scaffolds serve as versatile starting points for synthesizing complex natural products and designing new drugs.

The development of efficient synthetic methods that provide rapid access to functionalized indoles is a critical area of research. nih.gov Methodologies such as transition-metal-catalyzed cross-coupling and C-H functionalization have enabled chemists to selectively modify specific positions on the indole ring, creating libraries of compounds for biological screening. acs.org This modular approach accelerates the drug discovery process and allows for the systematic exploration of structure-activity relationships.

Historical Context of Indole Functionalization and Derivatization

The history of indole chemistry began with the study of the dye indigo (B80030) in the 19th century. In 1866, Adolf von Baeyer first synthesized indole itself by reducing oxindole. researchgate.net A pivotal moment in indole synthesis was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a robust method that remains one of the most common ways to create the indole core from phenylhydrazines and carbonyl compounds.

Over the decades, the toolbox for indole functionalization has expanded dramatically. Early methods often relied on the inherent nucleophilicity of the indole ring, particularly at the C3 position, for electrophilic substitution reactions like Friedel-Crafts acylation. nih.govyoutube.com More recent advancements have focused on achieving selectivity at other positions (C2, C4, C5, C6, C7) and on the nitrogen atom, often employing directing groups and sophisticated catalytic systems to overcome the intrinsic reactivity patterns of the heterocycle. acs.orgnih.gov This continuous evolution of synthetic strategies underscores the enduring importance of the indole scaffold in chemical science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

103871-32-5 |

|---|---|

Molecular Formula |

C18H15NO3 |

Molecular Weight |

293.3 g/mol |

IUPAC Name |

benzyl 3-acetylindole-1-carboxylate |

InChI |

InChI=1S/C18H15NO3/c1-13(20)16-11-19(17-10-6-5-9-15(16)17)18(21)22-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3 |

InChI Key |

YMLWRJSPWWJKJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Benzyl 3 Acetyl 1h Indole 1 Carboxylate

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of Benzyl (B1604629) 3-acetyl-1H-indole-1-carboxylate suggests a logical disconnection strategy. The target molecule can be dissected into two main building blocks: the 3-acetylindole (B1664109) core and the benzyl chloroformate moiety. This approach is based on the recognition of the N-acyl bond of the carbamate (B1207046) and the C-acyl bond at the C3 position of the indole (B1671886).

The primary disconnection is at the N1-carbonyl bond, cleaving the benzyl carbamate group. This leads to 3-acetylindole and benzyl chloroformate as the precursor molecules. This step is a standard N-acylation reaction in reverse.

The second disconnection targets the C3-acetyl bond of the 3-acetylindole intermediate. This bond can be retrosynthetically cleaved via a Friedel-Crafts acylation disconnection. This leads back to the basic indole ring and an acetylating agent, such as acetyl chloride or acetic anhydride.

Therefore, a plausible forward synthesis would commence with the Friedel-Crafts acylation of indole to form 3-acetylindole, followed by N-acylation with benzyl chloroformate to yield the final product, Benzyl 3-acetyl-1H-indole-1-carboxylate.

N1-Functionalization Strategies for Indoles

The functionalization of the N1 position of the indole ring is a critical step in the synthesis of many biologically active compounds and complex molecular architectures. Various strategies have been developed to achieve selective N1-substitution.

N-Alkylation with Benzyl Moieties

The introduction of a benzyl group onto the indole nitrogen can be accomplished through several methods, each with its own set of advantages and limitations.

A widely used and effective method for the N-alkylation of indoles involves the use of a strong base in a polar aprotic solvent. The combination of potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) provides a highly basic medium capable of deprotonating the indole N-H. researchgate.net The resulting indolide anion is a potent nucleophile that readily reacts with an alkylating agent, such as benzyl bromide, to afford the N-benzylated indole.

This method is particularly advantageous due to the high yields and relatively simple reaction conditions. The use of DMSO as a solvent is crucial as it effectively solvates the potassium cation, thereby increasing the nucleophilicity of the indolide anion.

Table 1: Examples of Base-Mediated N-Alkylation of Indoles

| Indole Substrate | Alkylating Agent | Base/Solvent | Product | Yield (%) |

| Indole | Benzyl bromide | KOH/DMSO | 1-Benzylindole | High |

| 3-Acetylindole | Benzyl bromide | KOH/DMSO | 1-Benzyl-3-acetylindole | Not specified |

Data is illustrative and based on general knowledge of the reaction's effectiveness.

Phase-transfer catalysis (PTC) offers a practical alternative for the N-alkylation of indoles, especially when dealing with substrates that have limited solubility in either the aqueous or organic phase of a biphasic system. In this methodology, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the deprotonated indole anion from the aqueous phase (containing the base) to the organic phase (containing the alkylating agent).

Commonly used phase-transfer catalysts include tetrabutylammonium (B224687) bromide (TBAB) and benzyltriethylammonium chloride (BTEAC). The reaction is typically carried out in a two-phase system, such as dichloromethane/water or toluene/water, with a base like sodium hydroxide or potassium hydroxide. This method avoids the need for anhydrous conditions and strong, non-aqueous bases.

Table 2: Conditions for Phase-Transfer Catalyzed N-Benzylation

| Catalyst | Base | Solvent System | Typical Substrates |

| Tetrabutylammonium bromide (TBAB) | NaOH | Dichloromethane/Water | Indoles, substituted indoles |

| Benzyltriethylammonium chloride (BTEAC) | KOH | Toluene/Water | Indoles, substituted indoles |

This table presents typical conditions for the reaction.

While primarily utilized for the formation of N-aryl bonds, palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of the indole nitrogen. These reactions, often referred to as Buchwald-Hartwig aminations, typically involve the coupling of an indole with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Although less common for simple N-benzylation with benzyl halides, this approach is highly valuable for constructing more complex N-substituted indoles. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphines often providing the best results. While direct palladium-catalyzed N-benzylation with benzyl halides is not as prevalent, related palladium-catalyzed C3-benzylation of indoles has been reported, highlighting the utility of palladium in indole functionalization. nih.gov

Formation of N1-Carboxylate Group (Benzyl Carbamate)

The introduction of a benzyl carbamate group at the N1 position of the indole ring is a key transformation in the synthesis of the target compound. This is typically achieved through an N-acylation reaction using benzyl chloroformate as the acylating agent.

The reaction proceeds by the nucleophilic attack of the indole nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is generally required to deprotonate the indole N-H, thereby increasing its nucleophilicity, or to neutralize the hydrochloric acid byproduct formed during the reaction. Common bases used for this transformation include sodium hydride, potassium carbonate, or tertiary amines like triethylamine (B128534) or pyridine. The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF), dichloromethane, or acetonitrile.

This transformation is analogous to the widely used benzyloxycarbonyl (Cbz or Z) protection of amines, a testament to the reliability and efficiency of this chemical reaction.

Synthesis of this compound: A Review of Methodologies

2

The construction of this compound necessitates the introduction of two distinct acyl groups at different positions of the indole ring: a benzyl carboxylate at the N1 position and an acetyl group at the C3 position. The order and method of these introductions define the synthetic strategy.

1 Direct Acylation at N1 with Carbonylating Reagents

Direct acylation of the indole nitrogen (N1) is a common strategy for introducing the benzyl carboxylate group. This typically involves the reaction of indole with a suitable carbonylating reagent, such as benzyl chloroformate, in the presence of a base. The base deprotonates the indole nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the reagent. nih.gov Thioesters have also been explored as stable acyl sources for the N-acylation of indoles, offering a mild and efficient alternative. nih.govresearchgate.net

Another approach involves the direct acylation of indole with carboxylic acids in the presence of a catalyst like boric acid. clockss.org While this method avoids the use of more reactive acylating agents, it may require harsher conditions. clockss.org

2 Protection/Deprotection Strategies for N1 Position (e.g., tert-Butoxycarbonyl)

Protecting group strategies are frequently employed in indole synthesis to control regioselectivity and prevent unwanted side reactions. The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its stability under various conditions and its relatively straightforward removal. nih.gov

Installation of the Boc Group: The N-Boc group is typically introduced by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.gov Catalyst-free methods under water-mediated conditions have also been developed, offering a more environmentally friendly approach. nih.gov

Deprotection of the Boc Group: Removal of the N-Boc group is a critical step and can be achieved under various conditions. Traditional methods often involve strong acids like trifluoroacetic acid (TFA). researchgate.netrsc.org However, milder and more selective methods have been developed to accommodate sensitive functional groups. These include:

Basic Conditions: Aqueous methanolic potassium carbonate has been shown to be effective for the deprotection of N-Boc heteroarenes. tandfonline.com

Thermal Conditions: Selective thermal deprotection in continuous flow has been demonstrated, allowing for differentiation between more and less labile N-Boc groups based on temperature control. nih.gov

Mild Reagents: Oxalyl chloride in methanol (B129727) provides a mild method for selective N-Boc deprotection at room temperature. rsc.org

Advanced Spectroscopic and Crystallographic Characterization of Indole Carboxylates

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This precision allows for the calculation of an exact molecular formula, a fundamental step in the identification of a new or synthesized compound. For indole (B1671886) derivatives, HRMS provides unambiguous confirmation of their identity. mdpi.com

Table 1: Illustrative HRMS Data for Related Indole Structures

| Compound Name | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| 1-Benzyl-1H-indole-3-carbaldehyde | C₁₆H₁₃NO | 235.09971 |

| 1-Benzyl-1H-indole-3-carboxylic acid | C₁₆H₁₃NO₂ | 251.09463 |

Note: The value for Benzyl (B1604629) 3-acetyl-1H-indole-1-carboxylate is calculated for illustrative purposes.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint, helping to confirm the compound's structure.

For N-benzyl substituted indole derivatives, a common fragmentation pathway involves the cleavage of the bond between the indole nitrogen and the benzyl group or the C-C bond of the benzyl side chain. scispace.com This typically results in the formation of a stable benzyl cation or a tropylium (B1234903) ion. The fragmentation of N-benzyl substituted isatin (B1672199) derivatives, for instance, often occurs at the carbon-carbon bond of the alkyl chain linked to the nitrogen atom. scispace.com Another potential fragmentation for Benzyl 3-acetyl-1H-indole-1-carboxylate would be the loss of the acetyl group. Analysis of these specific fragments allows for the verification of the different functional groups and their connectivity within the molecule.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. This technique is unparalleled in its ability to reveal the precise spatial arrangement of atoms.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed electron density map of the molecule can be generated, from which the atomic positions are determined.

Table 2: Crystallographic Data for an Analogous Indole Carboxylate

| Parameter | Ethyl 1-acetyl-1H-indole-3-carboxylate nih.govtnstate.edu |

|---|---|

| Crystal Data | |

| Chemical Formula | C₁₃H₁₃NO₃ |

| Formula Weight | 231.24 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.519 (1) |

| b (Å) | 8.479 (1) |

| c (Å) | 10.187 (2) |

| α (°) | 97.38 (1) |

| β (°) | 95.78 (2) |

| γ (°) | 114.28 (1) |

| Volume (ų) | 578.58 (15) |

Conformational Analysis and Intermolecular Interactions in Crystal Lattice

The data obtained from X-ray diffraction allows for a detailed conformational analysis and an understanding of the non-covalent interactions that stabilize the crystal lattice.

In the structure of Ethyl 1-acetyl-1H-indole-3-carboxylate, the indole ring system is essentially planar. nih.govtnstate.edu For another analog, Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate, the indole ring is coplanar, and it forms a significant dihedral angle of 75.92 (9)° with the benzyl ring. nih.gov A similar conformation would be expected for this compound, with the benzyl group likely oriented out of the plane of the indole ring.

Chemical Reactivity and Transformative Chemistry of the Benzyl 3 Acetyl 1h Indole 1 Carboxylate Scaffold

Reactivity of the Indole (B1671886) Nitrogen (N1)

The benzyloxycarbonyl protecting group at the N1 position is pivotal in modulating the chemical behavior of the indole ring. It serves to decrease the nucleophilicity and acidity of the indole nitrogen, thereby preventing unwanted side reactions and allowing for specific functionalization at other sites.

Stability of the N1-Carboxylate Linkage under Various Conditions

The N1-benzyloxycarbonyl group is recognized for its stability under a range of reaction conditions, making it a robust protecting group in multi-step synthesis. Generally, the Cbz group is stable to basic conditions and most aqueous acidic environments. researchgate.net This stability allows for chemical manipulations at the C3-acetyl side chain, such as base-catalyzed aldol-type reactions, without compromising the integrity of the N1-protection.

However, the linkage is susceptible to cleavage under specific, potent conditions. It is notably labile to catalytic hydrogenolysis and can be cleaved by strong acids like hydrogen bromide (HBr) in acetic acid or by other reductive methods. total-synthesis.comscientificupdate.com Its stability profile makes it orthogonal to many other protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group, which is a key advantage in complex synthetic strategies. researchgate.net

Transformations Involving N1-Deprotection or Exchange

The removal of the N1-benzyloxycarbonyl group is a common and crucial step in synthetic pathways to restore the N-H indole functionality. The primary method for this transformation is catalytic hydrogenolysis. This process involves the use of a palladium catalyst, typically on a carbon support (Pd/C), under an atmosphere of hydrogen gas (H₂). total-synthesis.com The reaction is clean and efficient, yielding the deprotected 3-acetylindole (B1664109), toluene, and carbon dioxide as byproducts. total-synthesis.com

Alternative hydrogen sources, known as transfer hydrogenation reagents (e.g., ammonium (B1175870) formate, triethylsilane), can also be employed with a palladium catalyst to effect the deprotection under milder, non-pressurized conditions. total-synthesis.com Other, more aggressive, methods for Cbz cleavage include the use of strong acids, though this is less common for indole-containing substrates due to the inherent acid sensitivity of the indole ring itself. total-synthesis.com Additionally, reagents like nickel boride, generated in situ from nickel(II) chloride and sodium borohydride (B1222165), have been developed as an effective protocol for the chemoselective deprotection of N-Cbz groups at ambient temperature. researchgate.net

Table 1: Selected Methods for N1-Benzyloxycarbonyl (Cbz) Deprotection

| Method | Reagents | Conditions | Byproducts | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Methanol (B129727) or Ethanol (B145695), rt | Toluene, CO₂ | total-synthesis.com |

| Transfer Hydrogenation | Triethylsilane, Pd/C | Neutral, mild | Toluene, CO₂, Silyl ethers | total-synthesis.com |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMA, 75 °C | Benzylated thiol, CO₂ | organic-chemistry.org |

| Reductive Cleavage | NiCl₂·6H₂O, NaBH₄ | Methanol, rt | Toluene, CO₂, Borate salts | researchgate.net |

Reactivity of the C3-Acetyl Group

The C3-acetyl moiety is a versatile functional group that serves as a handle for a wide array of chemical transformations, including carbon-carbon bond formation, oxidation, and reduction. The N1-Cbz group electronically modifies the indole ring but generally does not hinder the fundamental reactivity of the C3-ketone.

Aldol (B89426) Condensations and Related Reactions

The α-protons of the C3-acetyl group are acidic and can be readily deprotonated by a base to form an enolate. This enolate is a key intermediate for aldol-type condensation reactions. For instance, in the presence of a base such as sodium hydroxide (B78521), Benzyl (B1604629) 3-acetyl-1H-indole-1-carboxylate can react with various aromatic aldehydes in a Claisen-Schmidt condensation. thepharmajournal.com This reaction elongates the side chain and produces N1-protected 3-indolylchalcones (α,β-unsaturated ketones), which are valuable precursors for the synthesis of various heterocyclic compounds. thepharmajournal.com

The reaction proceeds by the formation of an enolate from the acetylindole, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable conjugated system.

Table 2: Representative Aldol-Type Condensation of 3-Acetylindole with Aromatic Aldehydes

| Aldehyde | Base | Product (Chalcone derivative) | Reference |

|---|---|---|---|

| Benzaldehyde | NaOH | (E)-1-(1H-indol-3-yl)-3-phenylprop-2-en-1-one | thepharmajournal.com |

| 4-Chlorobenzaldehyde | NaOH | (E)-3-(4-chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one | thepharmajournal.com |

| 4-Methoxybenzaldehyde | NaOH | (E)-1-(1H-indol-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | thepharmajournal.com |

| 4-(Dimethylamino)benzaldehyde | NaOH | (E)-3-(4-(dimethylamino)phenyl)-1-(1H-indol-3-yl)prop-2-en-1-one | thepharmajournal.com |

Note: The table shows reactions based on the parent 3-acetylindole scaffold, which are directly applicable to its N1-Cbz protected form.

Oxidative and Reductive Transformations of the Ketone Moiety

The ketone of the C3-acetyl group can undergo standard oxidative and reductive transformations.

Reduction: The carbonyl can be reduced to a secondary alcohol, yielding Benzyl 3-(1-hydroxyethyl)-1H-indole-1-carboxylate. This transformation can be achieved using common reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. More sophisticated methods, such as enzymatic reductions using alcohol dehydrogenase, have been shown to produce the corresponding alcohol with high stereoselectivity from the parent 3-acetylindole. researchgate.net

Oxidation: While the indole ring itself is susceptible to oxidation, the acetyl group can be selectively oxidized under specific conditions. nih.gov For example, using selenium dioxide (SeO₂), the 3-acetylindole core can be oxidized to the corresponding 3-indolylglyoxal (an α-keto-aldehyde). researchgate.net This transformation provides a versatile intermediate for the synthesis of more complex heterocyclic systems. researchgate.net

Migration of the Acetyl Group (e.g., C4-arylation/3,2-carbonyl migration)

A fascinating aspect of the reactivity of the 3-acetylindole scaffold is the palladium-catalyzed domino reaction involving C-H activation at the C4 position of the indole ring, followed by a migration of the acetyl group from the C3 to the C2 position. nih.gov This transformation provides a direct route to C2/C4 disubstituted indoles.

Crucially, the protecting group on the indole nitrogen plays a decisive role in this reaction pathway. nih.gov While unprotected (N-H) 3-acetylindoles undergo the domino C4-arylation/3,2-carbonyl migration, N-protected derivatives such as Benzyl 3-acetyl-1H-indole-1-carboxylate afford only the C4-arylation product without subsequent migration of the acetyl group. nih.gov This highlights the critical function of the N1-substituent in controlling the reaction outcome, likely by preventing the formation of an intermediate necessary for the acyl migration step. nih.gov

This selective C4-arylation is typically achieved using a palladium catalyst like Pd(OAc)₂, an oxidant, and an acid additive in a high-boiling solvent. The ability to selectively functionalize the C4 position without rearrangement by simply protecting the indole nitrogen is a powerful tool in the synthesis of complex indole derivatives. nih.gov

Table 3: Influence of N1-Protection on the Outcome of Pd-Catalyzed Arylation of 3-Acetylindoles

| Substrate | N1-Substituent | Key Conditions | Major Product | Reference |

|---|---|---|---|---|

| 3-Acetylindole | -H | Pd(OAc)₂, AgOAc, TFA, HFIP | C4-Arylation with 3,2-carbonyl migration | nih.gov |

| 1-Benzyl-3-acetylindole | -Benzyl | Pd(OAc)₂, AgOAc, TFA, HFIP | C4-Arylation (no migration) | nih.gov |

| 1-(Benzyloxycarbonyl)-3-acetylindole | -Cbz | Pd(OAc)₂, AgOAc, TFA, HFIP | C4-Arylation (no migration) | nih.gov |

Electrophilic Aromatic Substitution on the Indole Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic systems. In the context of the indole ring, the reaction's regioselectivity is a key consideration.

The indole ring system is comprised of a benzene (B151609) ring fused to a pyrrole (B145914) ring. The pyrrole ring is inherently electron-rich and generally more reactive towards electrophiles than the benzene ring. nih.gov Consequently, electrophilic substitution on an unsubstituted indole typically occurs at the C3 position of the pyrrole ring. nih.gov However, when the C3 position is blocked, as in the case of this compound, electrophilic attack may be directed to the benzene portion of the molecule.

The directing influence of the pyrrole ring on the benzene moiety must be considered. The nitrogen atom of the pyrrole ring can donate its lone pair of electrons into the fused system, activating the benzene ring towards electrophilic attack. This donation directs incoming electrophiles to the C4, C5, C6, and C7 positions. The precise position of substitution is influenced by both electronic and steric factors. Generally, substitution is favored at the C5 and C7 positions, which are para and ortho, respectively, to the nitrogen atom and are typically more electronically activated. However, the presence of substituents on the pyrrole ring can alter this preference.

The N1-benzyloxycarbonyl (Cbz) group and the C3-acetyl group in this compound exert a strong influence on the reactivity of the indole ring system. Both are electron-withdrawing groups, which significantly deactivates the entire indole nucleus towards electrophilic attack compared to an unsubstituted indole.

The N1-benzyloxycarbonyl group withdraws electron density from the nitrogen atom through resonance and inductive effects. This deactivation reduces the nucleophilicity of both the pyrrole and benzene rings. The C3-acetyl group is also a strong deactivating group due to its electron-withdrawing resonance and inductive effects. Its presence at the C3 position prevents electrophilic attack at this typically most reactive site.

| Substrate | Nitrating Agent | Major Product(s) | Reference |

|---|---|---|---|

| 3-Acetylindole | HNO₃ | 3-Acetyl-6-nitroindole and 3-Acetyl-4-nitroindole | umn.edu |

| 1,3-Diacetylindole | HNO₃ / H₂SO₄ | 3-Acetyl-5-nitroindole | umn.edu |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions would typically be performed on a halogenated derivative of this compound.

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used for the synthesis of biaryls and has been successfully applied to indole derivatives. For a molecule like this compound, a halogen atom would first need to be introduced onto the indole nucleus, most likely on the benzene ring at positions such as C4, C5, C6, or C7.

| Indole Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-1-Boc-indole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 95 | Relevant literature on indole cross-coupling |

| N-Boc-4-chloro-7-iodoindole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 88 | Relevant literature on indole cross-coupling |

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions offer further avenues for the derivatization of a halogenated this compound.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction would enable the introduction of various alkynyl substituents onto the indole ring, which can serve as versatile handles for further transformations. The reaction is generally tolerant of a wide range of functional groups.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.gov This reaction could be used to introduce alkenyl substituents onto the halogenated indole core. The regioselectivity and stereoselectivity of the Heck reaction would need to be carefully controlled based on the specific substrates and reaction conditions.

| Reaction | Indole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Sonogashira | 5-Iodo-1-Boc-indole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 92 | Relevant literature on indole cross-coupling |

| Heck | 4-Bromo-1-tosylindole | Styrene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF | 78 | Relevant literature on indole cross-coupling |

Cycloaddition Reactions Involving the Indole Ring

The indole nucleus can participate in various cycloaddition reactions, acting as either a diene or a dipolarophile, although its aromaticity can make it less reactive than simple alkenes or dienes. The presence of the electron-withdrawing N1-benzyloxycarbonyl and C3-acetyl groups in this compound would significantly influence its behavior in such reactions.

These electron-withdrawing groups reduce the electron density of the indole's π-system, making it a poorer diene in [4+2] cycloadditions (Diels-Alder reactions). Conversely, this electronic nature could enhance its reactivity as a dipolarophile in [3+2] cycloadditions with electron-rich dipoles.

While specific examples of cycloaddition reactions with this compound are not prevalent in the literature, related 3-vinylindoles, which can be conceptually derived from 3-acetylindoles, have been shown to undergo Diels-Alder reactions. clockss.org Furthermore, the indole C2-C3 double bond can act as a dipolarophile in 1,3-dipolar cycloadditions. It is conceivable that under appropriate conditions, perhaps photochemically or with highly reactive partners, the title compound could undergo cycloaddition, leading to the formation of complex polycyclic structures. However, this area of its reactivity remains largely unexplored. nih.govnih.gov

[3+2] Heterocyclization Reactions

The 3-acetyl group on the indole scaffold does not typically participate directly in [3+2] heterocyclization reactions. However, it can be readily transformed into a reactive dipolarophile, which then undergoes cycloaddition. A common and effective strategy involves an initial Claisen-Schmidt condensation of the 3-acetylindole with an aromatic aldehyde. This base-catalyzed reaction generates a 3-indolyl chalcone (B49325), an α,β-unsaturated ketone system that is an excellent substrate for 1,3-dipolar cycloadditions.

This two-step sequence allows for the synthesis of five-membered heterocyclic rings fused or attached to the indole core. The general pathway involves the reaction of the indolyl chalcone with a 1,3-dipole, such as hydrazine (B178648) or hydroxylamine (B1172632), to form pyrazoline or isoxazoline (B3343090) rings, respectively.

Synthesis of 3-(5-Aryl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indoles:

The reaction of 3-indolyl chalcones with hydrazine hydrate (B1144303) in a suitable solvent like ethanol or acetic acid proceeds via a Michael addition followed by intramolecular cyclization and dehydration to yield 2-pyrazolines. nih.govdergipark.org.tr The N-benzyloxycarbonyl group on the indole nitrogen is generally stable under these conditions but can be cleaved depending on the specific reagents and workup conditions used.

Table 1: Synthesis of Pyrazoline Derivatives from Indolyl Chalcones

| Entry | Ar¹ Substituent | Ar² Substituent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | 4-OCH₃ | Benzyl 3-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1H-indole-1-carboxylate | ~85% |

| 2 | H | 4-Cl | Benzyl 3-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1H-indole-1-carboxylate | ~88% |

| 3 | H | 4-NO₂ | Benzyl 3-[5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1H-indole-1-carboxylate | ~90% |

Note: Yields are representative and based on analogous reactions with N-unsubstituted or differently substituted 3-acetylindoles. nih.gov

Synthesis of 3-(5-Aryl-4,5-dihydroisoxazol-3-yl)-1H-indoles:

Similarly, reacting 3-indolyl chalcones with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) or potassium hydroxide results in the formation of 2-isoxazolines. nih.gov This transformation provides another route to five-membered heterocycles appended to the indole C3 position.

Pictet–Spengler Cyclization and its Derivatives

The classical Pictet–Spengler reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization to form a tetrahydro-β-carboline or a tetrahydroisoquinoline. nih.govwikipedia.org In its standard form, the indole nucleus of a tryptamine (B22526) derivative acts as the nucleophile.

Given its structure, this compound cannot undergo a classical intramolecular Pictet-Spengler reaction. However, it can function as the carbonyl component in an intermolecular Pictet–Spengler reaction with a suitable β-arylethylamine, such as tryptamine.

In this derivative reaction, the ketone of the 3-acetyl group would condense with tryptamine to form an intermediate iminium ion. This highly electrophilic species would then be attacked by the electron-rich C2 position of the tryptamine's own indole ring, leading to the formation of a new six-membered ring. arkat-usa.org The final product would be a complex tetrahydro-β-carboline bearing the this compound moiety at the C1 position.

Table 2: Hypothetical Pictet-Spengler Reaction Parameters

| Reactant 1 | Reactant 2 | Catalyst | Product Structure |

|---|

It is important to note that ketones are generally less reactive than aldehydes in the Pictet-Spengler condensation, often requiring stronger acidic conditions and higher temperatures, which may lead to lower yields or competing side reactions. nih.gov The steric bulk of the N-protected 3-acetylindole substrate could also influence the efficiency of the cyclization. This application represents a specialized derivative of the main Pictet-Spengler reaction, expanding its utility in the synthesis of highly functionalized alkaloid-like structures.

Structure Activity Relationship Sar Investigations in Indole Systems Theoretical Aspects

Impact of N1-Substituents on Molecular Interactions and Electronic Properties

The benzyl (B1604629) group (an aromatic ring attached to a methylene (B1212753) group) at the N1-carboxylate moiety is a bulky, hydrophobic substituent. Its presence can profoundly influence how the molecule interacts with and is recognized by biological systems, such as enzymes or receptors.

Increased Lipophilicity: The aromatic nature of the benzyl group significantly increases the lipophilicity (hydrophobicity) of the molecule. This property can enhance its ability to cross biological membranes and interact with hydrophobic pockets within protein binding sites. Structure-activity analyses of related indole (B1671886) derivatives have shown that increasing hydrophobicity at the N1 position can lead to a substantial increase in biological potency. nih.gov

Steric Influence: The size and orientation of the benzyl group can act as a steric gatekeeper, either promoting a specific binding orientation or preventing interaction with certain targets. This steric bulk can guide the molecule into a conformation that is favorable for a specific molecular recognition event.

Pi-Stacking Interactions: The aromatic ring of the benzyl group can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. These non-covalent interactions can be a crucial component of the binding affinity and stabilization of the molecule-target complex. Studies have shown that N-substitution with aromatic groups like phenyl or benzyl can lead to significant differences in biological activity, underscoring their role in molecular interactions. nih.gov

The carboxylate group linking the benzyl moiety to the indole nitrogen introduces distinct electronic and conformational effects. As an acyl-type group, it functions as an electron-withdrawing group.

Electronic Withdrawal: The carbonyl group of the carboxylate pulls electron density away from the indole ring system. This has a significant impact on the nucleophilicity of the indole core. nih.gov The parent indole is highly nucleophilic, especially at the C3 position. researchgate.net The introduction of the N1-carboxylate group deactivates the ring, making it less susceptible to classical electrophilic substitution reactions. nih.gov This electronic shift is a key factor in the molecule's chemical reactivity profile.

Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxylate can act as a hydrogen bond acceptor, providing an additional point of interaction with hydrogen bond donors in a biological target.

| Feature of N1-Substituent | Property | Consequence on Molecular Interaction |

| Benzyl Group | Bulky, Hydrophobic | Increases lipophilicity; enables π-stacking interactions; provides steric influence. |

| Carboxylate Moiety | Electron-Withdrawing, Planar | Reduces indole ring nucleophilicity; introduces rotational restriction; acts as a hydrogen bond acceptor. |

Role of C3-Substituents on Molecular Interactions and Steric Hindrance

The C3 position is the most electronically rich and reactive site in the parent indole ring. bhu.ac.in The introduction of an acetyl group at this position in Benzyl 3-acetyl-1H-indole-1-carboxylate further modulates the molecule's properties.

The C3-acetyl group is a relatively small but functionally significant substituent that impacts both electronic and steric characteristics.

Hydrogen Bonding: The carbonyl oxygen of the acetyl group is a potent hydrogen bond acceptor. This feature allows the molecule to form specific, directional hydrogen bonds with amino acid residues like serine, threonine, or asparagine in a binding site, which can be critical for anchoring the molecule and ensuring high affinity.

Steric Hindrance: While smaller than the N1-benzyl group, the acetyl group provides steric bulk at the C3 position. This can influence the molecule's preferred binding pose and can sterically hinder the approach of reactants to the adjacent C2 and C4 positions of the indole ring. acs.org

The bond connecting the C3 atom of the indole to the carbonyl carbon of the acetyl group is a single bond, allowing for rotation. However, this rotation is not entirely free.

Rotational Barriers: A rotational barrier exists due to steric clashes between the acetyl group's methyl or oxygen atoms and the hydrogen atom at the C4 position of the indole ring. As a result, the acetyl group is likely to adopt a preferred coplanar conformation with the indole ring to maximize π-system conjugation, but thermal energy may allow for rotation into other conformations. The specific rotational energy landscape is crucial for determining how the molecule can adapt its shape to fit into a binding pocket. researchgate.net

Conformational Isomers: The orientation of the acetyl group can lead to different conformers (rotational isomers), which may have distinct interaction profiles. The ability to adopt a specific, low-energy conformation is often a prerequisite for potent biological activity.

| Feature of C3-Substituent | Property | Consequence on Molecular Interaction |

| Acetyl Group | Carbonyl Oxygen | Acts as a strong hydrogen bond acceptor, anchoring the molecule in a binding site. |

| Acetyl Group | Steric Bulk | Influences binding orientation and can hinder reactions at adjacent positions. |

| C3-C(O) Bond | Rotational Barrier | Dictates the preferred orientation of the acetyl group relative to the indole ring, affecting conformational dynamics. |

Substituent Effects on Reactivity and Selectivity in Chemical Transformations

The combined electronic effects of the N1-benzylcarboxylate and C3-acetyl groups fundamentally alter the innate chemical reactivity of the indole nucleus. Parent indoles typically undergo electrophilic substitution at the C3 position. nih.gov However, in this compound, this reactivity is significantly modified.

Altered Regioselectivity: The presence of these substituents can be leveraged to direct chemical functionalization to other positions on the indole ring that are typically less reactive. For instance, N-acyl groups can serve as directing groups in transition-metal-catalyzed C-H activation reactions, enabling functionalization at the C2 position. researchgate.net Similarly, a C3-acetyl group has been shown to direct C-H arylation to the C4 position of the benzene (B151609) portion of the indole. acs.org

Enhanced Acidity: The electron-withdrawing nature of the substituents can increase the acidity of protons on adjacent groups, potentially creating new avenues for reactivity via deprotonation.

This redirection of reactivity is a powerful tool in synthetic chemistry, allowing for the selective modification of the indole scaffold at positions that are inaccessible in simpler indole systems.

| Position | Reactivity in Parent Indole | Predicted Reactivity in this compound | Rationale |

| C2 | Low (Electrophilic Attack) | Potentially reactive (Directed C-H activation) | N1-carboxylate can act as a directing group. researchgate.net |

| C3 | High (Nucleophilic) | Occupied / Unreactive | Position is substituted and ring is deactivated. |

| C4 | Low | Potentially reactive (Directed C-H activation) | C3-acetyl can act as a directing group. acs.org |

| C5, C6, C7 | Moderate (Electrophilic Attack) | Low | Benzene ring is deactivated by electron-withdrawing groups. |

Electronic Effects (Electron-Withdrawing/Donating) and Reaction Pathways

The indole nucleus is an electron-rich aromatic system. The lone pair of electrons on the nitrogen atom contributes to the π-system, making the C3 position particularly nucleophilic and susceptible to electrophilic attack. researchgate.net However, the introduction of electron-withdrawing groups (EWGs) can significantly alter this reactivity. nih.gov

In this compound, both the N-benzyl carboxylate and the 3-acetyl groups function as EWGs.

N-Benzyl Carboxylate Group: The carbamate (B1207046) group at the N1 position delocalizes the nitrogen lone pair into the carbonyl, thereby reducing the electron density of the indole ring system. This N-protection deactivates the indole ring towards electrophilic substitution compared to an unprotected indole. nih.govacs.org This deactivation is crucial in synthetic chemistry as it can prevent unwanted side reactions, such as polymerization or substitution at the N1 or C2 positions, which are common issues in Friedel-Crafts acylations of unprotected indoles. nih.govresearchgate.net

3-Acetyl Group: The acetyl group at the C3 position is a moderate deactivating group. It withdraws electron density from the pyrrole (B145914) ring through resonance and inductive effects. This further diminishes the nucleophilicity of the indole core. The presence of an EWG at the C3 position makes the C2=C3 π bond more difficult to engage in oxidative single-electron transfer (SET) processes. nih.gov

The combined electronic influence of these two groups renders the benzene portion of the indole (the benzo ring) more susceptible to electrophilic aromatic substitution, as the pyrrole ring is significantly deactivated. Any potential reaction, such as nitration or halogenation, would likely be directed to the 4, 5, 6, or 7 positions of the indole core, with the specific outcome depending on the reaction conditions and the directing effects of the substituents on that ring.

Table 1: Summary of Electronic Effects

| Substituent Group | Position | Electronic Effect | Impact on Indole Ring |

|---|---|---|---|

| Benzyl Carboxylate | N1 | Electron-Withdrawing | Deactivation, reduced nucleophilicity |

| Acetyl | C3 | Electron-Withdrawing | Deactivation, reduced nucleophilicity |

Steric Effects and Regiochemical Outcomes

Steric hindrance plays a critical role in determining the regioselectivity of reactions involving substituted indoles. The size and placement of the N-benzyl carboxylate and 3-acetyl groups create a specific steric environment around the indole scaffold.

N-Benzyl Carboxylate Group: The benzyl carboxylate group is sterically demanding. Its presence on the nitrogen atom effectively blocks access to the N1 position and also hinders approach to the adjacent C2 and C7 positions. This steric shielding is a key factor in directing incoming reagents to other, more accessible sites on the molecule. acs.org For instance, in reactions where C4-functionalization is desired, bulky N-protecting groups can sterically disfavor reactions at other positions.

3-Acetyl Group: The acetyl group at C3, while not as large as the N-substituent, provides significant steric bulk at one of the most reactive positions of the parent indole. This bulk effectively prevents further substitution at C3 and sterically hinders reactions at the C2 and C4 positions. nih.gov Studies on Friedel-Crafts acylation have shown that while electronic effects are primary, steric hindrance can influence reactivity, although even bulky acylating agents can react at the C3 position in unprotected indoles under certain conditions. nih.govresearchgate.net

The combination of these steric factors means that the most likely positions for further functionalization on the indole core are C5 and C6, which are the most sterically accessible and least electronically deactivated positions on the benzo ring.

Conformational Analysis and Flexibility of the Indole Scaffold

Energetic Landscape and Preferred Conformations

The conformational landscape of a molecule describes the potential energy as a function of its degrees of freedom. For this compound, the key torsions are around the N1-C(O) bond, the C(O)-O bond, the O-CH₂ bond of the benzyl carboxylate, and the C3-C(O) bond of the acetyl group.

The indole ring itself is a rigid, planar structure. The energetic landscape is therefore dominated by the orientation of the substituents. The interaction between the carbonyl oxygen of the N-benzyl carboxylate and the hydrogen at the C2 position, as well as the interaction between the acetyl group at C3 and the hydrogen at C4, will create significant energy barriers to free rotation. Computational analyses of similar N-acyl indole systems suggest that planar or near-planar arrangements, where the substituent's carbonyl group is oriented away from the adjacent C-H bonds, are generally energetically favored to minimize steric clash.

Rotameric States of the Benzyl Carboxylate and Acetyl Groups

Rotamers are conformational isomers that can be interconverted by rotation about single bonds. Both the N-benzyl carboxylate and the 3-acetyl groups have multiple possible rotameric states.

Benzyl Carboxylate Group: The benzyl carboxylate moiety has several rotatable bonds. The rotation around the N-C(O) bond is restricted due to its partial double-bond character, leading to distinct syn and anti conformations relative to the indole ring. Furthermore, the benzyl group itself can adopt different orientations. Studies on similar benzyl carbamate structures identify three primary rotamers based on the Csp2-Csp3-O-C(=O) dihedral angle: gauche+, gauche-, and trans. rsc.org The relative stability of these rotamers is influenced by steric interactions with the indole core and potential non-covalent interactions like π-π stacking if the benzyl ring folds over the indole system.

Acetyl Group: The acetyl group at the C3 position also exhibits rotational isomerism around the C3-C(O) bond. The two primary planar conformations are defined by the orientation of the carbonyl C=O bond relative to the C2-C3 bond of the indole ring. These are often referred to as the syn-periplanar and anti-periplanar conformations. The syn conformation, where the carbonyl oxygen is oriented towards the C2 position, is often disfavored due to steric repulsion with the C2-H. Therefore, the anti conformation, where the carbonyl points away from C2 towards C4, is generally expected to be the lower energy and more populated state. The energy barrier for rotation around this bond dictates the rate of interconversion between these rotamers.

Table 2: Potential Rotameric States

| Group | Bond of Rotation | Key Conformations | Primary Influencing Factors |

|---|---|---|---|

| Benzyl Carboxylate | N1–C(O) | syn / anti | Partial double bond character, steric hindrance |

| Benzyl Carboxylate | O–CH₂(Ph) | gauche+ / gauche- / trans | Steric hindrance, non-covalent interactions |

| Acetyl | C3–C(O) | syn-periplanar / anti-periplanar | Steric repulsion between C=O and C2-H |

Based on a thorough review of available scientific literature, there is a notable lack of specific published computational and theoretical studies focusing solely on the chemical compound this compound. While research exists for structurally related indole derivatives, applying those findings to this specific molecule would be scientifically inaccurate.

Therefore, it is not possible to provide a detailed article that strictly adheres to the requested outline for this compound due to the absence of specific research data for the following areas:

Density Functional Theory (DFT) Calculations: No specific studies were found detailing the electronic structure (HOMO/LUMO, Electrostatic Potential), predicted spectroscopic parameters (NMR, IR), or reaction mechanisms for this compound.

Molecular Dynamics (MD) Simulations: There is no available research on the conformational sampling, dynamic behavior, or specific ligand-protein interaction studies through molecular docking for this compound.

To maintain scientific integrity and strictly follow the directive to only include information about the specified compound, this article cannot be generated. Fabricating data or extrapolating from other compounds would violate the core principles of accuracy and adherence to the provided subject.

Computational Chemistry and Theoretical Studies

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling for indole (B1671886) derivatives, including structures like Benzyl (B1604629) 3-acetyl-1H-indole-1-carboxylate, involves the development of mathematical models that correlate a compound's structural features with its physicochemical properties, such as reactivity or spectroscopic characteristics.

Development of Descriptors Correlating Structure with Reactivity or Spectroscopic Features

The development of descriptors is fundamental to QSPR. For indole derivatives, a range of molecular descriptors are calculated to numerically represent their structural features. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule. For indole derivatives, properties like frontier molecular orbital (FMO) energies (HOMO and LUMO), molecular electrostatic potential (MEP), and dipole moments are calculated using methods like Density Functional Theory (DFT). researchgate.net The MEP, for instance, provides a visual map of electron density, helping to predict sites for electrophilic and nucleophilic attack. researchgate.net The most reactive position on the parent indole ring for electrophilic aromatic substitution is C3, which is significantly more reactive than benzene (B151609). wikipedia.org

Topological Descriptors: These are numerical values derived from the graph representation of the molecule. In studies of indole derivatives, descriptors such as connectivity indices (e.g., ¹χv, ²χv) and kappa shape indices (e.g., κ1, κ2) have been used to correlate structure with biological activity, which is a function of reactivity. nih.gov

Hydrophobic Descriptors: The partition coefficient, log P, is a key descriptor for hydrophobicity. It is often correlated with the reactivity and biological interactions of indole derivatives, as hydrophobicity can influence a molecule's ability to reach its target in a biological system. nih.govnih.gov

Geometric Descriptors: These describe the 3D shape and size of the molecule, including parameters like molecular surface area and volume.

Studies on the reactivity of indoles have shown that factors like oxidation potential and the presence of an N-H bond are key controlling factors. nih.gov In a QSPR model for a compound like Benzyl 3-acetyl-1H-indole-1-carboxylate, these factors would be quantified. The N-H bond is replaced by an N-carboxylate group in this specific molecule, which would significantly alter its reactivity profile compared to a simple indole, a feature that QSPR descriptors are designed to capture.

Table 1: Molecular Descriptors for QSPR Studies of Indole Derivatives

| Descriptor Category | Specific Descriptor Examples | Property Correlated |

|---|---|---|

| Electronic | HOMO/LUMO Energies, Molecular Electrostatic Potential (MEP) | Reactivity, Spectroscopic Properties researchgate.net |

| Topological | Connectivity Indices (χ), Kappa Shape Indices (κ) | Biological Activity, Reactivity nih.gov |

| Hydrophobic | Log P | Reactivity, Membrane Permeability nih.govnih.gov |

| Geometric | Molecular Surface Area, Molecular Volume | Steric Effects, Binding Affinity |

Cheminformatics and Database Mining

Cheminformatics provides the tools to navigate the vast chemical space of indole derivatives. By mining chemical databases, researchers can identify related structures, uncover synthetic pathways, and analyze common structural motifs.

Identification of Related Indole Derivatives and Their Synthetic Routes

Database mining and cheminformatics analyses are powerful tools for exploring the diversity of natural and synthetic indole compounds. nih.gov The indole motif is considered a "privileged structure" in drug discovery, leading to the creation of large libraries of derivatives. nih.govchemdiv.com Analysis of databases like MarinLit has led to the identification of specific subclasses, such as marine indol-3-yl-glyoxylamides. nih.gov

The synthesis of the core indole scaffold and its derivatives is well-established, with numerous named reactions developed over the years. These synthetic routes are cataloged in databases and are crucial for planning the synthesis of new derivatives.

Key synthetic routes for indole derivatives include:

Fischer Indole Synthesis: A classic method involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. creative-proteomics.com

Bartoli Indole Synthesis: Utilizes the reaction of a nitroarene with a vinyl Grignard reagent. nih.gov

Madelung Synthesis: Involves the intramolecular cyclization of an N-phenylamide at high temperatures. nih.gov

Larock Indole Synthesis: A palladium-catalyzed annulation of an aniline (B41778) with an alkyne. nih.gov

Modern Methods: More recent developments include transition-metal-catalyzed C-H activation and annulation reactions, which offer efficient and atom-economical routes to complex indole structures like indole-fused diazepinones. acs.orgorganic-chemistry.org One-pot, multi-step methods are also employed to generate diverse libraries of indole derivatives. nih.gov

Table 2: Examples of Indole Derivatives and Their Synthetic Routes

| Related Indole Derivative Class | Example Compound | Common Synthetic Route |

|---|---|---|

| Indole-3-Carboxamides | N-benzyl-1H-indole-3-carboxamide | Acylation of indole-3-carbonyl chloride with an amine. rsisinternational.org |

| Indole-Fused Heterocycles | Indole-fused Diazepinones | Rhodium-catalyzed C-H activation/annulation of indoles with cyclopropanols. acs.org |

| Indol-3-yl-glyoxylamides | Marine-inspired brominated IGAs | One-pot, three-component synthesis. nih.gov |

| Indole-3-Carbinols | Indole-3-carbinol (I3C) | Naturally occurring; can be synthesized from indole via various methods. nih.gov |

| Indole-Carboxylates | Ethyl 1-acetyl-1H-indole-3-carboxylate | Acetylation of ethyl 1H-indole-3-carboxylate. nih.gov |

Analysis of Structural Motifs in Indole Chemical Space

The indole ring is a versatile and extremely common structural motif found in a vast range of natural products, pharmaceuticals, and functional materials. goettingen-research-online.de Analysis of large chemical databases reveals recurring structural patterns and interaction motifs that are key to the function of these molecules.

Core Scaffold: The indole nucleus itself is a primary motif, serving as a platform for diverse functionalization. goettingen-research-online.de Its unique electronic properties allow it to participate in various intermolecular interactions.

Fused Ring Systems: Indole-fused medium-sized lactams are core structural motifs in many alkaloids and pharmaceutical drugs. acs.org These fused systems create rigid three-dimensional structures that can interact specifically with biological targets.

Interaction Motifs: Analysis of crystal structure databases shows that indole derivatives often form specific non-covalent interactions. A characteristic "herringbone" motif is frequently observed in the crystal structures of indole analogues, arising from N-H···π stacking interactions between molecules. nih.govacs.org While this compound lacks the N-H bond for this specific interaction, the analysis of such motifs across the broader indole family is crucial for understanding their solid-state properties and potential for crystal engineering.

Cheminformatics tools like self-organizing maps (SOMs) can be used to visualize the chemical space of indole derivatives, clustering structurally related molecules and highlighting areas of scaffold diversity. nih.gov This type of analysis helps researchers understand the structural landscape and identify novel or underexplored areas of the indole chemical space.

Future Research Directions and Advanced Applications in Synthetic Organic Chemistry

Development of Novel Catalytic Systems for Selective Functionalization

The selective functionalization of the indole (B1671886) nucleus in Benzyl (B1604629) 3-acetyl-1H-indole-1-carboxylate is a key area for future research. While classical methods exist, the development of novel catalytic systems promises greater efficiency, selectivity, and sustainability.

Transition metal catalysis, particularly with palladium, has shown efficacy in the C-H functionalization of N-alkoxycarbonyl indoles. nih.govbeilstein-journals.org Future work could focus on developing palladium catalysts for the direct and selective C2-arylation or alkenylation of Benzyl 3-acetyl-1H-indole-1-carboxylate. mdpi.com The N-benzyloxycarbonyl group can act as a directing group, facilitating regioselective transformations. nih.govacs.org Research into ligands that can fine-tune the reactivity and selectivity of the palladium catalyst will be crucial.

Furthermore, photoredox catalysis offers a mild and powerful approach for indole functionalization. capes.gov.bracs.orgacs.orgfigshare.comresearchgate.net Future investigations could explore the use of visible-light-mediated reactions to introduce novel substituents at various positions of the indole ring of this compound. This could involve the generation of radical intermediates that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 1: Potential Catalytic Systems for Functionalization

| Catalytic System | Target Functionalization | Potential Advantages |

| Palladium(II) with custom phosphine (B1218219) ligands | C2-Arylation/Alkenylation | High regioselectivity, broad substrate scope |

| Rhodium(I) with chiral ligands | Asymmetric hydrogenation of the 3-acetyl group | Access to chiral alcohols with high enantiopurity |

| Gold(I) photoredox catalysts | Radical-mediated cyclizations and additions | Mild reaction conditions, generation of unique intermediates |

| Copper(I) catalysts | N-carboxamidation with isocyanates | Direct access to urea (B33335) derivatives |

Asymmetric Synthesis of Chiral Derivatives

The 3-acetyl group of this compound is a prime handle for introducing chirality. Asymmetric reduction of the ketone to the corresponding alcohol would yield valuable chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals.

Future research should focus on the development of highly efficient and enantioselective catalytic systems for this transformation. Rhodium-catalyzed asymmetric hydrogenation, a well-established method for the reduction of ketones, is a promising avenue. researchgate.netrsc.orgrsc.orgnih.govnih.gov The use of chiral bisphosphine ligands, such as those from the BridgePhos or PhTRAP families, could provide high levels of enantioselectivity. researchgate.netnih.gov

Table 2: Potential Chiral Ligands for Asymmetric Hydrogenation

| Ligand Family | Metal | Potential Enantioselectivity |

| BridgePhos | Rhodium | >99% ee |

| PhTRAP | Rhodium | up to 95% ee |

| BINAP | Ruthenium | High ee, requires N-protection |

The resulting chiral alcohol could then be used in the synthesis of a variety of complex molecules where stereochemistry is critical for biological activity.

Integration into Complex Molecular Architectures and Natural Product Synthesis (e.g., pityiacitrin synthesis)

This compound is a promising precursor for the synthesis of complex indole alkaloids. One such target is pityriacitrin, a marine alkaloid with a β-carboline scaffold. nih.govnih.gov The synthesis of pityriacitrin and its derivatives often involves the reaction of a tryptophan derivative with an indole-3-glyoxal. nih.gov

Future research could explore the conversion of the 3-acetyl group of this compound into a glyoxal (B1671930) moiety. This would provide a key intermediate for a Pictet-Spengler reaction with tryptophan or its derivatives to construct the pityriacitrin core. This approach would allow for the synthesis of a variety of pityriacitrin analogs with diverse substitution patterns on the indole ring, enabling the exploration of their structure-activity relationships. nih.govnih.gov

Beyond pityiacitrin, the functional handles present in this compound make it a versatile building block for the synthesis of other complex natural products. encyclopedia.pubgrinnell.edurti.org The ability to selectively modify different positions of the molecule opens up possibilities for the construction of intricate polycyclic systems.

Exploration of New Chemical Reactivity Patterns for Indole Carboxylates

The interplay between the N-benzyloxycarbonyl group and the 3-acetyl group can lead to novel reactivity patterns. Future research should investigate reactions that exploit this unique electronic and steric environment.

For instance, dearomatization reactions of the indole core could lead to the formation of three-dimensional structures with interesting biological properties. The N-benzyloxycarbonyl group can influence the regioselectivity of such transformations. Additionally, cycloaddition reactions could be explored to build complex fused ring systems.

The palladium-catalyzed decarboxylative C3-allylation and C3-benzylation of N-Cbz indoles provides a precedent for leveraging the N-carboxylate for functionalization. nih.govnih.gov This strategy could be extended to other carbon-carbon bond-forming reactions, providing a novel entry to 3,3-disubstituted indolines.

Computational Design of Novel Indole Scaffolds with Tuned Reactivity

Computational chemistry, particularly quantum chemical calculations, can play a pivotal role in guiding future research on this compound. ijrar.orgnih.govrsc.orgcapes.gov.br Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different positions on the indole ring and to understand the mechanism of catalytic reactions.

Future computational studies could focus on:

Predicting Regioselectivity: Calculating the relative energies of intermediates and transition states for various functionalization reactions to predict the most likely site of reaction.

Designing Novel Catalysts: Modeling the interaction of different metal-ligand complexes with the indole substrate to design catalysts with enhanced selectivity and activity.

Exploring Reaction Mechanisms: Elucidating the detailed mechanistic pathways of novel transformations to optimize reaction conditions and expand their scope.

Tuning Electronic Properties: Simulating the effect of different substituents on the electronic properties of the indole scaffold to design molecules with tailored reactivity for specific applications.

By combining computational predictions with experimental work, the development of new synthetic methodologies and the design of novel indole-based compounds can be significantly accelerated.

Q & A

Q. What are the optimal synthetic routes for Benzyl 3-acetyl-1H-indole-1-carboxylate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via a coupling reaction between activated indole derivatives (e.g., ethyl-1H-indole-2-carboxylate) and benzyl-protected acetylating agents. Key steps include:

- Reagent Selection : Use sodium ethoxide in DMF as a base to facilitate nucleophilic substitution or condensation reactions .

- Temperature Control : Maintain temperatures between 100–150°C to balance reaction efficiency and decomposition risks .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product. Monitor purity via TLC (λ = 254 nm) and confirm using H NMR and IR spectroscopy .

- Optimization : Apply Design of Experiments (DoE) to test variables (e.g., molar ratios, solvent polarity) and analyze yields via HPLC.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- Spectroscopy :

- H NMR (CDCl₃): Confirm benzyl group integration (δ 5.1–5.3 ppm, singlet) and indole C-H signals (δ 7.2–8.1 ppm).

- IR: Detect acetyl C=O stretching (~1700 cm⁻¹) and ester C-O (~1250 cm⁻¹) .

- Chromatography :

- HPLC with UV detection (λmax ~280–300 nm) to assess purity ≥98% .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages to validate stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of indole derivatives?

- Methodological Answer : Address discrepancies using:

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile ).

- X-ray Crystallography : Resolve ambiguous signals by determining the crystal structure. For example, intermolecular hydrogen bonds (C–H···N) and π-π interactions can explain unexpected shifts .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and identify conformational isomers .

Q. What advanced techniques are critical for analyzing intermolecular interactions in crystalline this compound?

- Methodological Answer : Employ crystallographic and computational tools:

- Single-Crystal XRD : Determine torsion angles (e.g., indole vs. benzyl ring dihedral angles ~80–87°) and identify weak interactions (e.g., C–H···π, Cl···π) .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H-bonding vs. van der Waals) using CrystalExplorer .

- Thermal Analysis : TGA/DSC to correlate stability with packing efficiency (e.g., melting points ~230–260°C for related indole carboxylates ).

Q. How can structure-activity relationship (SAR) studies be designed for indole-based derivatives like this compound?

- Methodological Answer : Follow a systematic SAR workflow:

- Derivatization : Modify substituents (e.g., replace benzyl with cinnamate ) and assess bioactivity changes.

- Enzymatic Assays : Test inhibitory effects on targets (e.g., phosphodiesterases ) using IC₅₀ determination.

- Molecular Docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., Flt3 kinase ).

- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity .

Data Contradiction Analysis

Q. How should conflicting solubility or stability data for this compound be addressed?

- Methodological Answer :

- Reproducibility Checks : Repeat experiments under controlled conditions (e.g., anhydrous DMF vs. aqueous buffers).

- Environmental Controls : Monitor temperature (storage at –20°C ) and light exposure, as indole derivatives often degrade under UV .

- Alternative Techniques : Use mass spectrometry (HRMS) to detect decomposition products (e.g., hydrolyzed acetyl groups).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.